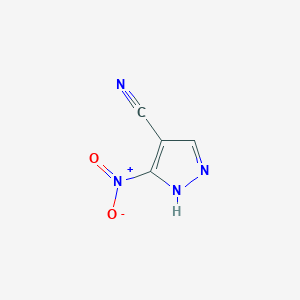

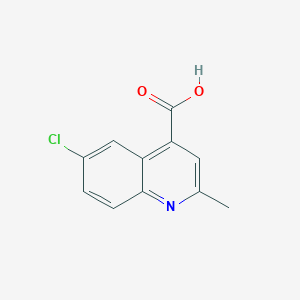

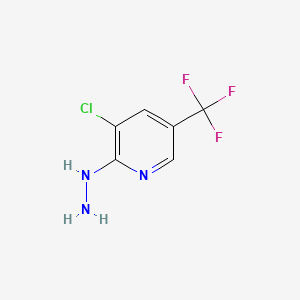

N,N-diethyl-2-iodobenzamide

Descripción general

Descripción

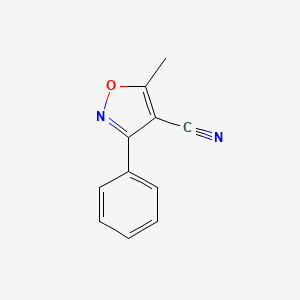

N,N-diethyl-2-iodobenzamide is a compound that has garnered interest in the field of nuclear medicine, particularly for the detection of metastatic melanoma. It is part of a class of iodobenzamides that have been developed for their potential use in diagnostic imaging, such as single-photon emission computed tomography (SPECT) .

Synthesis Analysis

The synthesis of N,N-diethyl-2-iodobenzamide derivatives has been explored in various studies. For instance, the

Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy in Breast Cancer

- Study : Utilization of a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans.

- Findings : The compound showed preferential binding to sigma receptors overexpressed in breast cancer cells, indicating potential use in breast cancer imaging.

- Reference : (Caveliers et al., 2002)

Melanoma Imaging Agents

- Study : Synthesis and comparative study of a series of p-iodine-125 benzamides as potential melanoma imaging agents.

- Findings : Identified a compound with the most appropriate pharmacokinetic properties as a potential melanoma imaging agent.

- Reference : (Moins et al., 2001)

Radioiodination of IBZA for Melanoma Imaging

- Study : Radioiodination of (N-diethylaminoethyl)-4-iodobenzamide (IBZA) for melanoma imaging and therapy.

- Findings : Investigated factors affecting the radiochemical yield, indicating potential for both imaging and therapy in melanoma.

- Reference : (Farouk, 2011)

Uptake in Melanoma Cells

- Study : Analysis of cellular uptake and retention of a radioiodinated iodobenzamide in melanoma cells.

- Findings : Demonstrated higher uptake in pigmented melanoma cell lines, suggesting its efficacy as a melanoma scintigraphic imaging agent.

- Reference : (Mansard et al., 2005)

Structure-Affinity Relationships

- Study : Investigated structure-affinity relationships of N-(2-diethylaminoethyl)benzamide derivatives for melanoma uptake.

- Findings : Identified compounds with improved melanoma uptake and tissue selectivity, enhancing the potential for melanoma imaging.

- Reference : (Eisenhut et al., 2000)

Melanoma Targeting with Technetium-99m Complexes

- Study : Development of cyclopentadienyl-based 99mTc-complexes as potential melanoma imaging agents.

- Findings : Showed significant cellular uptake in melanoma cells, suggesting its use for detecting melanoma and its metastases.

- Reference : (N'dongo et al., 2010)

I-BZA Distribution in Melanoma

- Study : Investigated the distribution of N-(2 diethylaminoethyl)-4 iodobenzamide (I-BZA) in melanoma using secondary ion mass spectroscopy.

- Findings : Found specific uptake in pigment cells of melanic tumors and normal pigmented tissue, suggesting a role in melanoma imaging.

- Reference : (Chehade et al., 2001)

Optimization for Melanoma Imaging

- Study : Optimization of radioiodination of a new benzamide derivative for melanoma imaging.

- Findings : Achieved high radiochemical yield and purity, indicating its potential as a melanoma imaging agent.

- Reference : (Kandil et al., 2016)

Novel Radioiodinated Nicotinamides for Melanoma

- Study : Synthesis and evaluation of novel radioiodinated nicotinamides for melanoma imaging.

- Findings : Identified a compound with high tumor uptake and rapid clearance, making it a promising imaging agent for melanotic tumors.

- Reference : (Liu et al., 2008)

Safety And Hazards

The specific safety and hazards associated with N,N-diethyl-2-iodobenzamide are not detailed in the search results. However, a Material Safety Data Sheet (MSDS) is available for reference2.

Direcciones Futuras

The future directions for the use and study of N,N-diethyl-2-iodobenzamide are not explicitly mentioned in the search results. Further research and development could uncover new applications and uses for this compound.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and databases.

Propiedades

IUPAC Name |

N,N-diethyl-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYACPVJFVPBGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310745 | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-iodobenzamide | |

CAS RN |

76041-87-7 | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76041-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)